molecular formula C11H6F6N2O4 B6106565 3,5-bis[(trifluoroacetyl)amino]benzoic acid

3,5-bis[(trifluoroacetyl)amino]benzoic acid

Cat. No. B6106565
M. Wt: 344.17 g/mol
InChI Key: DKOFDAFMFAJZHU-UHFFFAOYSA-N
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Description

3,5-bis[(trifluoroacetyl)amino]benzoic acid, also known as BTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA is a derivative of benzoic acid and is synthesized by the reaction of 3,5-diaminobenzoic acid with trifluoroacetic anhydride.

Scientific Research Applications

3,5-bis[(trifluoroacetyl)amino]benzoic acid has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug delivery system and as a scaffold for the design of enzyme inhibitors. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.

Mechanism of Action

The mechanism of action of 3,5-bis[(trifluoroacetyl)amino]benzoic acid is not fully understood. However, it is believed that this compound interacts with metal ions and forms stable complexes. These complexes can be used for the detection of metal ions or as catalysts for organic reactions. This compound has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for drug delivery systems. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-bis[(trifluoroacetyl)amino]benzoic acid is its versatility. It can be easily modified to suit different applications and can be synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its solubility. It is poorly soluble in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of 3,5-bis[(trifluoroacetyl)amino]benzoic acid. One area of research could be the development of new drug delivery systems using this compound as a scaffold. Another area of research could be the design of new enzyme inhibitors using this compound as a starting point. This compound could also be used as a building block for the synthesis of new materials with unique properties. Finally, more research could be done to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has many potential applications in various fields. The synthesis of this compound is relatively simple, and it can be easily modified to suit different applications. This compound has been extensively studied for its potential as a drug delivery system, scaffold for enzyme inhibitors, fluorescent probe, and catalyst for organic reactions. While there is still much to be learned about the mechanism of action of this compound and its potential applications, it is clear that this compound has great potential for future research.

Synthesis Methods

The synthesis of 3,5-bis[(trifluoroacetyl)amino]benzoic acid involves the reaction of 3,5-diaminobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

3,5-bis[(2,2,2-trifluoroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2O4/c12-10(13,14)8(22)18-5-1-4(7(20)21)2-6(3-5)19-9(23)11(15,16)17/h1-3H,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFDAFMFAJZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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